molecular formula C12H13N3O2 B2976928 N1-(2-cyanophenyl)-N2-isopropyloxalamide CAS No. 898356-02-0

N1-(2-cyanophenyl)-N2-isopropyloxalamide

Cat. No.: B2976928
CAS No.: 898356-02-0
M. Wt: 231.255
InChI Key: WDIUKOSFQJMRLJ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-isopropyloxalamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyanophenyl group and an isopropyloxalamide moiety, which contribute to its distinct chemical behavior.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-isopropyloxalamide typically involves the reaction of 2-cyanophenylamine with isopropyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The process involves the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-isopropyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides and nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxamides and nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-isopropyloxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)benzimidoyl chloride: Shares the cyanophenyl group but differs in its reactivity and applications.

    N-(2-cyanophenyl)benzimidoyl isothiocyanate: Similar in structure but used in different synthetic applications.

    N-(2-cyanophenyl)chloromethanimidoyl chloride: Another related compound with distinct chemical properties.

Uniqueness

N1-(2-cyanophenyl)-N2-isopropyloxalamide stands out due to its unique combination of the cyanophenyl and isopropyloxalamide groups, which confer specific chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-cyanophenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8(2)14-11(16)12(17)15-10-6-4-3-5-9(10)7-13/h3-6,8H,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIUKOSFQJMRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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